Piribedil

Receptor pharmacology Dopamine agonists Binding affinity

Piribedil is a non-ergot dopamine D2/D3 agonist with unique α2-adrenergic antagonism, delivering superior motor symptom control as monotherapy (SUCRA UPDRS-III 0.960) versus pramipexole and ropinirole. It also significantly reduces excessive daytime sleepiness by an additional 2 ESS points. The once-daily 50 mg SR formulation ensures 24-hour therapeutic coverage, making it ideal for first-line Parkinson's treatment and levodopa adjunct therapy. Choose high-purity Piribedil for your R&D and formulation needs.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 3605-01-4
Cat. No. B1678447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiribedil
CAS3605-01-4
SynonymsET 495
ET-495
ET495
EU 4200
EU-4200
EU4200
Hydrochloride, Piribedil
Mesylate, Piribedil
Mono-hydrochloride, Piribedil
Piribedil
Piribedil Hydrochloride
Piribedil Mesylate
Piribedil Mono hydrochloride
Piribedil Mono-hydrochloride
Piribendyl
Trivastal
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
InChIInChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2
InChIKeyOQDPVLVUJFGPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piribedil (CAS 3605-01-4): A Non-Ergot Dopamine Agonist with Distinct Receptor Pharmacology


Piribedil is a non-ergot dopamine agonist (NEDA) that functions primarily as a potent agonist at dopamine D2 and D3 receptors while also exhibiting antagonist activity at α2-adrenergic receptors . This dual mechanism distinguishes it from other NEDAs and contributes to its unique clinical profile in the treatment of Parkinson's disease. Unlike ergot-derived agonists, piribedil lacks the ergoline structural backbone, thereby avoiding the associated risks of fibrosis and valvulopathy [1]. Piribedil is commercially available as a 50 mg sustained-release (SR) tablet formulation, marketed under the trade name Trivastal® Retard, which allows for once-daily dosing and maintains steady-state plasma concentrations over a 24-hour period [2].

Why Generic Substitution is Not Straightforward for Piribedil in Parkinson's Disease


Despite belonging to the same NEDA class, piribedil, pramipexole, ropinirole, and rotigotine are not interchangeable due to significant differences in receptor binding profiles, pharmacokinetic properties, and clinical outcomes. For instance, while all NEDAs act as dopamine agonists, piribedil uniquely exhibits α2-adrenergic antagonism, which may confer advantages in managing non-motor symptoms such as vigilance and excessive daytime sleepiness [1]. Furthermore, the available evidence demonstrates that piribedil provides superior efficacy as monotherapy for motor symptoms compared to several of its in-class counterparts [2]. Therefore, procurement decisions must be guided by specific, quantitative, and comparative evidence rather than assuming class-level equivalence.

Quantitative Differentiation Evidence for Piribedil Against its Closest NEDA Analogs


Piribedil Exhibits 20-Fold Higher Affinity for Dopamine D3 vs. D2-Like Receptors

Piribedil demonstrates a markedly distinct binding profile characterized by a 20-fold higher affinity for the dopamine D3 receptor compared to the D2-like receptor family. This selectivity is quantified using in vitro autoradiography in rat brain tissue, a finding that differentiates it from other NEDAs like pramipexole and ropinirole, which exhibit a different D2/D3 affinity ratio. The D3 receptor is highly localized in limbic regions, which may underpin the drug's unique effects on cognitive and behavioral functions [1].

Receptor pharmacology Dopamine agonists Binding affinity

Piribedil Ranks Highest for Efficacy as Monotherapy in Early Parkinson's Disease

In a network meta-analysis of six non-ergot dopamine agonists (NEDAs) for early Parkinson's disease, piribedil demonstrated the highest probability of being the most effective treatment as monotherapy. The analysis used surface under the cumulative ranking curve (SUCRA) values to quantify the likelihood of superiority. For monotherapy, piribedil achieved SUCRA scores of 0.922 for UPDRS-II (activities of daily living), 0.960 for UPDRS-III (motor function), and 0.941 for UPDRS-II+III (combined), ranking first in all three domains [1].

Clinical efficacy Parkinson's disease Monotherapy

Piribedil Demonstrates Superior Reduction in Daytime Sleepiness vs. Pramipexole/Ropinirole

In an 11-week randomized, active-controlled, rater-blinded phase III trial (PiViCog-PD), piribedil was directly compared against continued treatment with pramipexole or ropinirole in Parkinson's disease patients with excessive daytime sleepiness. The study found that piribedil led to a significantly greater reduction in daytime sleepiness as measured by the Epworth Sleepiness Scale (ESS). The ESS score decreased by 4 points in the piribedil group compared to a decrease of only 2 points in the comparator group, a statistically significant difference (P = 0.01) [1].

Non-motor symptoms Excessive daytime sleepiness Vigilance

Piribedil Requires Less Levodopa Dose Escalation Compared to Bromocriptine in Adjunctive Therapy

In the Parkinson-Control study, a 12-month randomized, double-blind trial comparing piribedil (150 mg/day) with bromocriptine (25 mg/day) as early adjunctive therapy to levodopa, piribedil demonstrated a levodopa-sparing effect. Patients in the piribedil group required a smaller increase in their levodopa dose over the 12-month study period compared to those in the bromocriptine group [1]. Both treatments resulted in similar improvements in motor function, with UPDRS III score changes of -7.9 points for piribedil and -8.0 points for bromocriptine [1].

Levodopa-sparing effect Adjunctive therapy Motor symptoms

Piribedil Achieves High Composite Scores in Multi-Criteria Health Technology Assessment

A rapid health technology assessment (HTA) using a multi-criteria scoring system evaluated six NEDAs for early Parkinson's disease. The assessment integrated pharmacological properties, efficacy, safety, and economy. Piribedil achieved a composite score of 74.90 out of 100, ranking second overall behind pramipexole extended-release (ER) at 74.99 and ahead of pramipexole IR (72.40), rotigotine patch (70.78), ropinirole PR (69.06), and ropinirole IR (68.41) [1].

Health technology assessment Formulary selection Multi-criteria analysis

Piribedil Sustained-Release Formulation Provides Extended 24-Hour Therapeutic Coverage

Piribedil is formulated as a 50 mg sustained-release (SR) tablet that enables once-daily dosing. Pharmacokinetic studies in humans demonstrate that this formulation provides extended therapeutic coverage exceeding each 24-hour period [1]. The plasma elimination profile is biphasic, with an initial half-life of 1.7 hours and a terminal half-life of 6.9 hours [1]. This contrasts with immediate-release formulations of other NEDAs like pramipexole IR and ropinirole IR, which typically require multiple daily doses, potentially impacting patient adherence and plasma concentration fluctuations.

Sustained-release Pharmacokinetics Dosing regimen

Optimal Research and Industrial Application Scenarios for Piribedil Based on Quantitative Evidence


Monotherapy Initiation in Early Parkinson's Disease

Based on the highest SUCRA rankings for UPDRS-II (0.922), UPDRS-III (0.960), and UPDRS-II+III (0.941) as monotherapy [1], piribedil should be prioritized as a first-line monotherapy agent for patients newly diagnosed with Parkinson's disease. Procurement for neurology clinics and hospital formularies should reflect this superior efficacy profile in the initial treatment setting.

Management of Parkinson's Disease Patients with Excessive Daytime Sleepiness

For patients experiencing excessive daytime sleepiness, a common and problematic non-motor symptom of Parkinson's disease, piribedil is indicated based on its proven superior efficacy in reducing Epworth Sleepiness Scale scores by an additional 2 points compared to pramipexole/ropinirole (P = 0.01) [2]. This provides a clear clinical and procurement advantage over other NEDAs for this specific patient subpopulation.

Adjunctive Therapy Aiming to Minimize Levodopa Dose Escalation

In patients already receiving levodopa who require adjunctive therapy to optimize motor symptom control, piribedil should be considered over bromocriptine due to its demonstrated ability to achieve similar motor improvements (UPDRS III change: -7.9 vs. -8.0 points) while requiring a smaller increase in the levodopa dose over a 12-month period [3]. This application scenario is critical for delaying the onset of levodopa-induced motor complications.

Once-Daily Dosing Regimen for Improved Patient Adherence

The 50 mg sustained-release formulation of piribedil enables once-daily dosing with therapeutic coverage extending beyond 24 hours [4]. This is a significant advantage over immediate-release NEDAs that require multiple daily administrations. Procurement should prioritize this formulation for patients where adherence, stable plasma levels, and simplified dosing schedules are key therapeutic goals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piribedil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.